3-Chloroazetidine-1-sulfonyl chloride
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Overview
Description
3-Chloroazetidine-1-sulfonyl chloride is a chemical compound with the molecular formula C3H6ClNO2S. It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles.
Mechanism of Action
Target of Action
It is known that sulfonyl chloride compounds often interact with various biological targets, including enzymes and receptors, to exert their effects .
Mode of Action
Sulfonyl chlorides, in general, are reactive electrophiles that can undergo nucleophilic substitution reactions with various biological nucleophiles . This reactivity allows them to form covalent bonds with their targets, potentially altering the target’s function .
Biochemical Pathways
Sulfonyl chlorides are known to be involved in various biochemical processes, including the inhibition of enzymes and modulation of receptor activity .
Result of Action
Given the reactivity of sulfonyl chlorides, it is plausible that this compound could induce changes in the function of its targets, potentially leading to various biological effects .
Action Environment
Factors such as ph, temperature, and the presence of other biological molecules could potentially influence the reactivity and stability of this compound .
Preparation Methods
The synthesis of 3-chloroazetidine-1-sulfonyl chloride typically involves the reaction of azetidine with chlorosulfonic acid. The reaction conditions often require careful control of temperature and the use of an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
3-Chloroazetidine-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Ring-Opening Reactions: Due to the ring strain in the azetidine ring, it can undergo ring-opening reactions under appropriate conditions.
Oxidation and Reduction: It can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common reagents used in these reactions include bases like sodium hydroxide for substitution reactions and reducing agents like lithium aluminum hydride for reduction reactions. Major products formed from these reactions include various substituted azetidines and sulfonyl derivatives .
Scientific Research Applications
3-Chloroazetidine-1-sulfonyl chloride has diverse applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: It serves as a precursor for the synthesis of pharmaceutical compounds, particularly those with potential antimicrobial and anticancer properties.
Polymer Chemistry: It is used in the polymerization of azetidines to create polyamines with applications in coatings, gene transfection, and materials templating .
Comparison with Similar Compounds
3-Chloroazetidine-1-sulfonyl chloride can be compared with other azetidine derivatives, such as:
Azetidine-2-carboxylic acid: Another azetidine derivative used in peptide synthesis.
3-Azetidinone: Known for its use in the synthesis of β-lactam antibiotics.
N-Boc-azetidine: Used as a protecting group in organic synthesis.
The uniqueness of this compound lies in its sulfonyl chloride functional group, which imparts distinct reactivity and makes it suitable for specific synthetic applications .
Properties
IUPAC Name |
3-chloroazetidine-1-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5Cl2NO2S/c4-3-1-6(2-3)9(5,7)8/h3H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULQPPUVOWAYYBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5Cl2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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